4-{[6-(4-Cyano-2-nitrophenoxy)hexyl]oxy}-3-nitrobenzonitrile
Description
4-{[6-(4-Cyano-2-nitrophenoxy)hexyl]oxy}-3-nitrobenzonitrile is a polycyclic aromatic compound featuring dual nitro (-NO₂) and cyano (-CN) substituents. Its structure comprises a hexyloxy chain bridging two aromatic rings: one with a cyano and nitro group at the 4- and 2-positions, respectively, and another with nitro and cyano groups at the 3- and 4-positions.
Properties
CAS No. |
125880-54-8 |
|---|---|
Molecular Formula |
C20H18N4O6 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
4-[6-(4-cyano-2-nitrophenoxy)hexoxy]-3-nitrobenzonitrile |
InChI |
InChI=1S/C20H18N4O6/c21-13-15-5-7-19(17(11-15)23(25)26)29-9-3-1-2-4-10-30-20-8-6-16(14-22)12-18(20)24(27)28/h5-8,11-12H,1-4,9-10H2 |
InChI Key |
BQPLOAZGSWZEOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])OCCCCCCOC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[6-(4-cyano-2-nitrophenoxy)hexoxy]-3-nitrobenzonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
4-[6-(4-cyano-2-nitrophenoxy)hexoxy]-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The cyano groups can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens can be introduced using reagents such as halogenating agents.
Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and halogenating agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
4-[6-(4-cyano-2-nitrophenoxy)hexoxy]-3-nitrobenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[6-(4-cyano-2-nitrophenoxy)hexoxy]-3-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, structural analogs would typically include nitrobenzonitriles, polyaromatic ethers, or derivatives with hexyloxy linkers. Below is a general analysis based on structural similarities to compounds in the evidence:
Key Observations:
The hexyloxy linker may increase solubility in organic solvents relative to shorter-chain analogs.
Synthetic Challenges: Unlike triazolethiones (synthesized via ZnO(NPs)-catalyzed cyclization ), the target compound’s synthesis likely involves nucleophilic aromatic substitution or Ullmann coupling for ether bond formation.
Limitations of Available Evidence
The provided materials lack direct data on the target compound’s synthesis, spectroscopic characterization (e.g., NMR, IR), or experimental applications. For instance:
- focuses on triazolethiones, which differ structurally and functionally.
Biological Activity
The compound 4-{[6-(4-Cyano-2-nitrophenoxy)hexyl]oxy}-3-nitrobenzonitrile is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of 4-{[6-(4-Cyano-2-nitrophenoxy)hexyl]oxy}-3-nitrobenzonitrile can be described as follows:
- Molecular Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 302.33 g/mol
Mechanisms of Biological Activity
Research indicates that compounds similar to 4-{[6-(4-Cyano-2-nitrophenoxy)hexyl]oxy}-3-nitrobenzonitrile may exhibit various biological activities, including:
- Antimicrobial Activity : In vitro studies suggest that nitro-substituted phenolic compounds can inhibit bacterial growth by disrupting cell membrane integrity.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, likely due to their ability to inhibit pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies indicate that such compounds may induce apoptosis in cancer cells through the activation of caspase pathways.
Research Findings and Case Studies
Several studies have evaluated the biological activities of related compounds. While specific data on 4-{[6-(4-Cyano-2-nitrophenoxy)hexyl]oxy}-3-nitrobenzonitrile is limited, insights can be drawn from analogous substances.
Table 1: Summary of Biological Activities in Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-Nitrophenol | Antimicrobial | |
| 2-Nitroaniline | Anticancer (breast cancer cells) | |
| 4-Cyanophenol | Anti-inflammatory |
Pharmacological Studies
Pharmacological evaluations of nitro-substituted phenolic compounds have demonstrated:
- Cell Viability Assays : Compounds were assessed for cytotoxicity against various cancer cell lines, revealing dose-dependent effects.
- In Vivo Models : Animal models treated with related compounds showed reduced tumor growth and improved survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
